molecular formula C7H8N2O3 B1601464 Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate CAS No. 21427-85-0

Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

Cat. No.: B1601464
CAS No.: 21427-85-0
M. Wt: 168.15 g/mol
InChI Key: HKAWEPOKCFXXHI-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with an ester group at position 4 and a keto group at position 4. This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing keto group and the ester moiety, enabling diverse chemical modifications .

Properties

IUPAC Name

ethyl 6-oxo-1H-pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-6(10)9-8-4-5/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAWEPOKCFXXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495118
Record name Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21427-85-0
Record name Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired pyridazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups such as hydroxyl, amino, and thiol groups .

Scientific Research Applications

Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate, highlighting their differences in substituents, similarity scores, and properties:

Compound Name Substituents/Modifications Similarity Score Key Properties/Applications Reference
Mthis compound Methyl ester (vs. ethyl) at position 4 0.67 Common synthetic analog; similar reactivity
Ethyl 5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate Pyrazole core (vs. pyridazine); keto at C5 0.64 Used in antimicrobial agent synthesis
Butyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate Pyrimidine core (vs. pyridazine); butyl ester N/A Higher lipophilicity for drug delivery
Ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate Methoxy and aryl substitutions at C3/C4 N/A Enhanced steric bulk for target specificity

Structural and Electronic Differences

  • Ester Chain Length : Ethyl esters generally exhibit higher lipophilicity than methyl analogs, enhancing membrane permeability in biological systems. However, methyl esters are often more reactive in nucleophilic substitutions due to reduced steric hindrance .
  • Core Heterocycle : Pyridazine derivatives (six-membered ring with two adjacent nitrogen atoms) differ from pyrimidines (two nitrogen atoms at positions 1 and 3) in electronic distribution. Pyridazines are less aromatic, increasing susceptibility to electrophilic attacks compared to pyrimidines .
  • Substituent Effects : The addition of a methoxy group (as in Ethyl 4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate) introduces electron-donating effects, altering regioselectivity in further functionalizations .

Biological Activity

Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dihydropyridazine core structure with an ethyl ester functional group. The molecular formula is C8_{8}H8_{8}N2_{2}O3_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its reactivity and biological activity.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival.

Bacterial Strain Activity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Pseudomonas aeruginosaModerate

2. Anticancer Activity

Several studies have demonstrated that compounds related to this compound possess anticancer properties. For instance, derivatives have shown efficacy in inhibiting cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compounds induce apoptosis through pathways involving cell cycle arrest and activation of apoptotic markers such as Annexin V .

Cancer Cell Line IC50_{50} (µM) Mechanism
MDA-MB-231 (Breast)3.38Apoptosis Induction
HT-29 (Colon)5.21Cell Cycle Arrest

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor affecting various metabolic pathways:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes, leading to altered metabolic functions.
  • Apoptotic Pathways : It triggers apoptotic pathways in cancer cells by modulating proteins associated with cell survival and death.

Research Findings

Recent studies have highlighted the potential of this compound as a lead compound in drug development:

  • Antitumor Activity : A study reported that derivatives exhibited significant cytotoxic effects on tumor cells with promising ADME (Absorption, Distribution, Metabolism, Excretion) profiles .
  • Antibacterial Efficacy : Another investigation demonstrated effective antibacterial activity against multidrug-resistant strains.

Case Study 1: Anticancer Efficacy

In a preclinical study involving MDA-MB-231 breast cancer cells treated with derivatives of this compound, researchers observed a marked increase in apoptosis rates compared to untreated controls. The study quantified early and late apoptotic phases using flow cytometry, revealing substantial increases in Annexin V positivity .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various derivatives against common bacterial pathogens. The findings indicated that certain modifications to the ethyl ester group enhanced antibacterial potency significantly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate
Reactant of Route 2
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Ethyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

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